molecular formula C18H18N2O2 B8084445 L-Tryptophan benzyl ester

L-Tryptophan benzyl ester

Cat. No.: B8084445
M. Wt: 294.3 g/mol
InChI Key: UEWYASHQHHTIFA-WMCAAGNKSA-N
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Description

Benzyl (2S)-2-amino-3-(3H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan benzyl ester typically involves the reaction of benzyl phenylhydrazine with an indole derivative in a slightly acidic medium of pyridine/hydrochloric acid at elevated temperatures (around 110°C) overnight. This reaction yields the benzyl-protected indole in good yield (>70%) after several steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-3-(3H-indol-3-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indolenine derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline.

    Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed.

Major Products Formed

    Oxidation: Indolenine derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Benzyl (2S)-2-amino-3-(3H-indol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tryptophan benzyl ester involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit or activate these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-2-amino-3-(3H-indol-3-yl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its benzyl protection also provides stability and facilitates further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

benzyl (2S)-2-amino-3-(3H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,14,16H,10,12,19H2/t14?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWYASHQHHTIFA-WMCAAGNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2C=NC3=CC=CC=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2C=NC3=CC=CC=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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